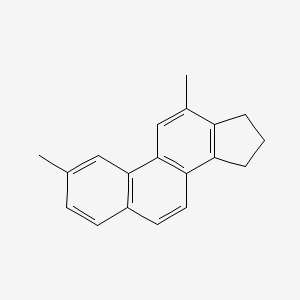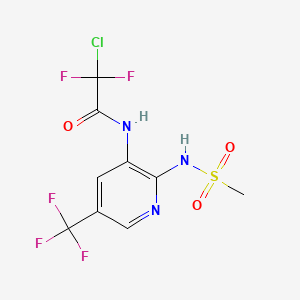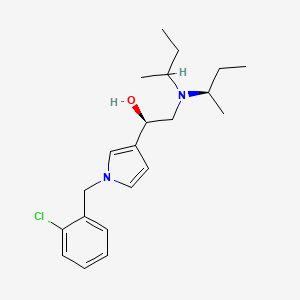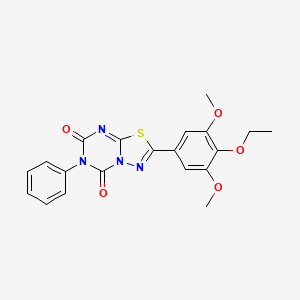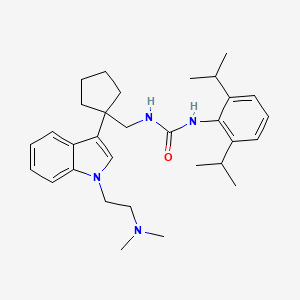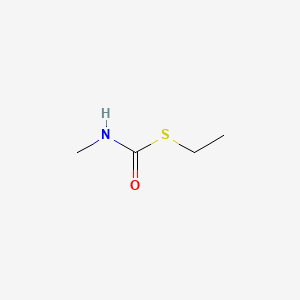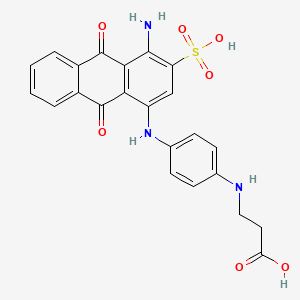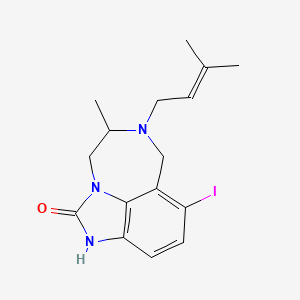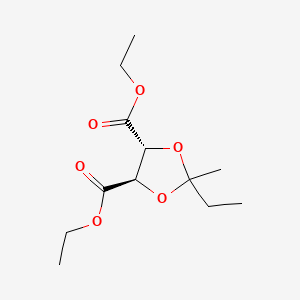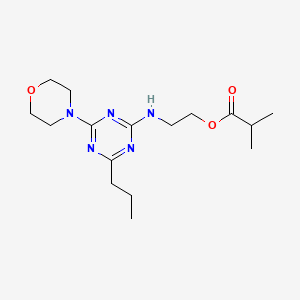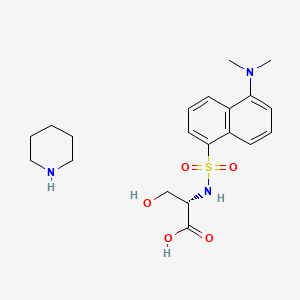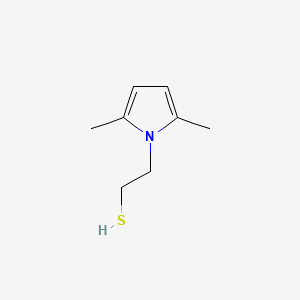
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound has two methyl groups attached to the pyrrole ring at positions 2 and 5, and an ethanethiol group attached to the nitrogen atom at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with ethanethiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation setups are often employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrrole derivatives with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-1-ethanethiol, 2,5-dimethyl- can be compared with other similar pyrrole derivatives, such as 2,5-dimethylpyrrole and 1H-pyrrole-1-ethanol These compounds share the pyrrole core but differ in their substituents, leading to variations in their chemical properties and applications
List of Similar Compounds
2,5-Dimethylpyrrole
1H-Pyrrole-1-ethanol
2,5-Dimethyl-1H-pyrrole-1-ethanethiol
Eigenschaften
CAS-Nummer |
153686-98-7 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C8H13NS/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
CBMNWFJMFNLKQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



